molecular formula C12H24O2 B1664017 2,5,5-Trimethyl-2-pentyl-1,3-dioxane CAS No. 13273-84-2

2,5,5-Trimethyl-2-pentyl-1,3-dioxane

Cat. No.: B1664017
CAS No.: 13273-84-2
M. Wt: 200.32 g/mol
InChI Key: KZEIODCBVDXZSW-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2 It is a dioxane derivative characterized by the presence of three methyl groups and a pentyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-pentyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5,5-trimethyl-2-pentanol with an appropriate diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-pentyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.

    Substitution: The methyl and pentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated dioxane derivatives.

Scientific Research Applications

2,5,5-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-pentyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
  • 2,2,5-Trimethyl-1,3-dioxane-5-methanol
  • 2,5,5-Trimethyl-2-pentyl-1,3-dioxane-4-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,5,5-trimethyl-2-pentyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O2/c1-5-6-7-8-12(4)13-9-11(2,3)10-14-12/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEIODCBVDXZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(OCC(CO1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065391
Record name 1,3-Dioxane, 2,5,5-trimethyl-2-pentyl-
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13273-84-2
Record name 2,5,5-Trimethyl-2-pentyl-1,3-dioxane
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Record name 2,5,5-Trimethyl-2-pentyl-1,3-dioxane
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Record name 1,3-Dioxane, 2,5,5-trimethyl-2-pentyl-
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Record name 2,5,5-TRIMETHYL-2-PENTYL-1,3-DIOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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